molecular formula C12H13NO2 B13669608 Methyl 3-Ethyl-1H-indole-5-carboxylate

Methyl 3-Ethyl-1H-indole-5-carboxylate

Cat. No.: B13669608
M. Wt: 203.24 g/mol
InChI Key: QXWRUBISFAFDQH-UHFFFAOYSA-N
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Description

Methyl 3-Ethyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 3-Ethyl-1H-indole-5-carboxylate can be achieved through various synthetic routes. One common method involves the esterification of indole-5-carboxylic acid. This reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-Ethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of Methyl 3-Ethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 3-Ethyl-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-ethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3

InChI Key

QXWRUBISFAFDQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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